molecular formula C17H20N6O9 B14559529 2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol CAS No. 61705-96-2

2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol

Cat. No.: B14559529
CAS No.: 61705-96-2
M. Wt: 452.4 g/mol
InChI Key: DKHHUDMJYMZDRK-UHFFFAOYSA-N
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Description

2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(2,5-Diethoxyphenyl)guanidine and 2,4,6-trinitrophenolPicric acid is a well-known compound with a history of use in explosives, dyes, and as an antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Diethoxyphenyl)guanidine typically involves the reaction of 2,5-diethoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

2,4,6-Trinitrophenol (picric acid) is synthesized through the nitration of phenol. This process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .

Industrial Production Methods

Industrial production of picric acid follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature control and continuous stirring to ensure uniformity. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Diethoxyphenyl)guanidine can undergo various chemical reactions, including:

2,4,6-Trinitrophenol undergoes several reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Diethoxyphenyl)guanidine involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

2,4,6-Trinitrophenol acts as an electrophile due to the presence of nitro groups, making it highly reactive towards nucleophiles. This reactivity underlies its use in various chemical reactions and its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenol: Less acidic and less reactive compared to 2,4,6-trinitrophenol.

    3-Nitrophenol: Less acidic and less reactive.

    3,5-Dinitrophenol: Similar reactivity but less acidic.

    4-Methylphenol: Less acidic and less reactive .

Uniqueness

2-(2,5-Diethoxyphenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of guanidine and trinitrophenol moieties, which confer distinct chemical and biological properties. The presence of multiple nitro groups in 2,4,6-trinitrophenol makes it highly acidic and reactive, distinguishing it from other phenolic compounds .

Properties

CAS No.

61705-96-2

Molecular Formula

C17H20N6O9

Molecular Weight

452.4 g/mol

IUPAC Name

2-(2,5-diethoxyphenyl)guanidine;2,4,6-trinitrophenol

InChI

InChI=1S/C11H17N3O2.C6H3N3O7/c1-3-15-8-5-6-10(16-4-2)9(7-8)14-11(12)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7H,3-4H2,1-2H3,(H4,12,13,14);1-2,10H

InChI Key

DKHHUDMJYMZDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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